![molecular formula C8H8BrNO3S B2467564 N-[(4-bromophenyl)sulfonyl]acetamide CAS No. 152675-32-6](/img/structure/B2467564.png)

N-[(4-bromophenyl)sulfonyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

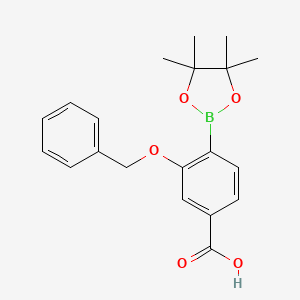

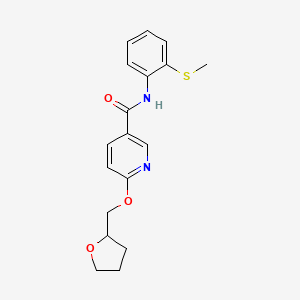

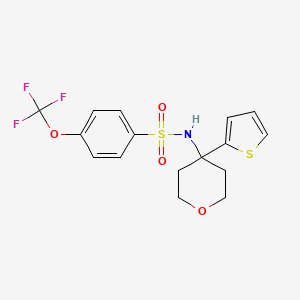

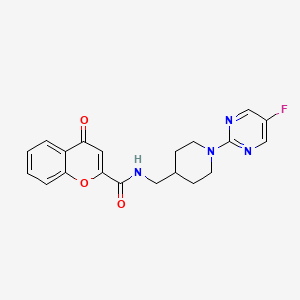

“N-[(4-bromophenyl)sulfonyl]acetamide” is a chemical compound with the molecular formula C8H8BrNO3S . It has an average mass of 369.234 Da and a monoisotopic mass of 367.983032 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromophenyl group attached to a sulfonyl group, which is further attached to an acetamide group . The 3D structure of the compound can be viewed using specific software .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 214.059 . The compound’s IUPAC Standard InChI is InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Drug Synthesis

N-[(4-bromophenyl)sulfonyl]acetamide derivatives have been investigated for their enzyme inhibitory potential, particularly in the synthesis of new sulfonamides with benzodioxane and acetamide moieties. These compounds demonstrated substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE) (Abbasi et al., 2019).

Antibacterial Potentials

A study focused on the synthesis of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. The synthesized compounds were found to be moderate inhibitors but relatively more active against Gram-negative bacterial strains (Iqbal et al., 2017).

Immune Response Modulation

This compound derivatives have been studied for their capacity to modify the reactivity of lymphoid cell populations affected by the growth of tumors. These compounds augmented the response of lymphocytes to syngeneic tumor cells, enhancing macrophage inhibitory effects on tumor cell growth in vitro (Wang et al., 2004).

Antimicrobial Agent Synthesis

Derivatives of this compound have been synthesized for use as antimicrobial agents. These compounds showed promising results in both in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Restoration of Cytolytic T-Lymphocyte Response

Another study investigated the immunorestorative characteristics of this compound derivatives, finding them effective in potentiating immune responses to weak antigens and restoring alloreactivity in immunocompromised animals (Wang et al., 1988).

Corrosion Inhibition

This compound derivatives have also been explored for their role in inhibiting corrosion. These compounds effectively retarded the corrosion rate of carbon steel in acidic environments (Samide et al., 2012).

Anticancer Activity

A study on 4-arylsulfonyl-1,3-oxazoles derivatives showed that certain compounds exhibited significant anticancer activity against specific cancer cell lines, suggesting their potential as lead compounds for further in-depth studies (Zyabrev et al., 2022).

Crystal Structure Analysis

The crystal structure of a complex containing a metabolite of this compound was studied, revealing details about its coordination to metal centers and providing insights into its potential antibacterial activity (Obaleye et al., 2008).

Wirkmechanismus

Target of Action

N-(4-bromobenzenesulfonyl)acetamide, also known as N-[(4-bromophenyl)sulfonyl]acetamide, is a chemical compound with the molecular formula C8H8BrNO3S .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3S/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSSBUVTIMQOBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152675-32-6 |

Source

|

| Record name | N-(4-bromobenzenesulfonyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2467483.png)

![6-Oxospiro[2.5]octane-1-carboxylic acid](/img/structure/B2467485.png)

![N-(5-(2-chloro-6-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2467486.png)

![{2-Oxaspiro[4.4]nonan-3-yl}methanesulfonyl chloride](/img/structure/B2467487.png)

![2-chloro-N-[(2-phenylmethoxypyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2467488.png)

![2-({4-ethyl-5-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B2467491.png)

![3-Methoxypyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2467494.png)

![9-cyclohexyl-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2467495.png)

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2467500.png)